molecular formula C12H15ClOS B13509908 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one

1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one

Cat. No.: B13509908
M. Wt: 242.77 g/mol
InChI Key: SPOBBHMSKWHYLP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one is an organic compound with a molecular formula of C12H15ClOS It is characterized by the presence of a chlorophenyl group attached to a propanone backbone, with an isopropylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with isopropyl mercaptan in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products:

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-2-(methylthio)propan-1-one
  • 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one
  • 1-(3-Chlorophenyl)-2-(propylthio)propan-1-one

Comparison: 1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its methylthio, ethylthio, and propylthio analogs

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-propan-2-ylsulfanylpropan-1-one

InChI

InChI=1S/C12H15ClOS/c1-8(2)15-9(3)12(14)10-5-4-6-11(13)7-10/h4-9H,1-3H3

InChI Key

SPOBBHMSKWHYLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)C(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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